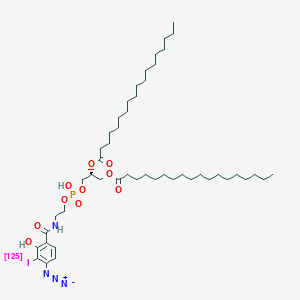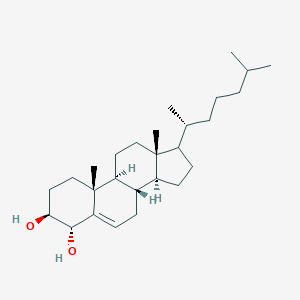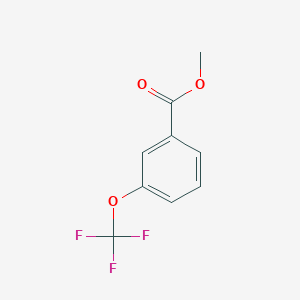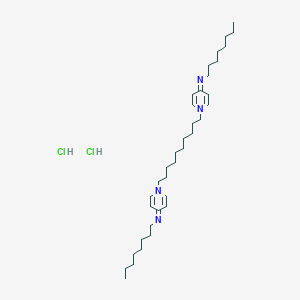
Octenidina clorhidrato
Descripción general
Descripción
El Clorhidrato de Octenidina es un surfactante catiónico con una estructura de gemini-surfactante derivado de la 4-aminopiridina. Es conocido por su actividad antimicrobiana de amplio espectro contra bacterias Gram-positivas y Gram-negativas. Desde 1987, se ha utilizado principalmente en Europa como antiséptico para la piel, las membranas mucosas y las heridas .
Aplicaciones Científicas De Investigación
El Clorhidrato de Octenidina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como surfactante en diversas reacciones y formulaciones químicas.
Biología: Se emplea en estudios microbiológicos para investigar sus propiedades antimicrobianas.
Medicina: Se utiliza ampliamente como antiséptico para la piel, las membranas mucosas y las heridas. Es eficaz contra un amplio espectro de bacterias, incluido el Staphylococcus aureus resistente a la meticilina (MRSA).
Industria: Se utiliza en la formulación de desinfectantes y productos antisépticos para el cuidado de la salud y el cuidado personal
Mecanismo De Acción
El Clorhidrato de Octenidina ejerce sus efectos al interrumpir las membranas celulares de las bacterias. Su naturaleza catiónica le permite interactuar con los componentes cargados negativamente de las paredes celulares bacterianas, lo que lleva a la lisis celular y la muerte. Este mecanismo es eficaz contra bacterias Gram-positivas y Gram-negativas. El compuesto también inhibe la formación de biopelículas, lo que lo hace útil para prevenir infecciones .
Compuestos Similares:
Clorhexidina: Otro antiséptico ampliamente utilizado con una actividad antimicrobiana de amplio espectro similar.
Polietilenbiguanida (PHMB): Se utiliza en el cuidado de heridas y como desinfectante.
Povidona-yodo: Antiséptico de uso común con un mecanismo de acción diferente que implica la liberación de yodo.
Unicidad: El Clorhidrato de Octenidina es único en su acción rápida y su concentración efectiva más baja en comparación con la clorhexidina. También es menos costoso y no ha mostrado desarrollo de resistencia, lo que lo convierte en una opción preferida en muchas aplicaciones .
Análisis Bioquímico
Biochemical Properties
Octenidine hydrochloride plays a significant role in biochemical reactions due to its ability to disrupt microbial cell membranes. It interacts with various biomolecules, including enzymes and proteins, by binding to the negatively charged components of the cell membrane. This interaction leads to the disruption of the lipid bilayer, resulting in cell lysis and death . Octenidine hydrochloride has been shown to be effective against common bacteria such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
Cellular Effects
The effects of octenidine hydrochloride on cells are profound. It influences cell function by disrupting cell signaling pathways and altering gene expression. The compound’s interaction with the cell membrane leads to the loss of membrane integrity, causing leakage of cellular contents and ultimately cell death . Additionally, octenidine hydrochloride has been found to inhibit biofilm formation by Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Staphylococcus aureus (VRSA), making it a valuable tool in preventing nosocomial infections .
Molecular Mechanism
At the molecular level, octenidine hydrochloride exerts its effects by binding to the lipid components of the cell membrane. This binding disrupts the membrane’s structure, leading to increased permeability and cell lysis . The compound’s cationic nature allows it to interact with the negatively charged phospholipids in the membrane, causing destabilization and disruption of membrane integrity . Additionally, octenidine hydrochloride has been shown to impair ergosterol biosynthesis in Candida albicans, further contributing to its antifungal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octenidine hydrochloride have been observed to change over time. The compound is stable over a wide pH range (1.6-12.2) and retains its antimicrobial activity in the presence of organic matter . Studies have shown that octenidine hydrochloride can achieve a significant reduction in bacterial load within minutes of application . Long-term studies have demonstrated that the compound does not induce resistance in bacteria, making it a reliable antiseptic for prolonged use .
Dosage Effects in Animal Models
The effects of octenidine hydrochloride vary with different dosages in animal models. In rabbits, high doses (22.5 mg/kg) have been associated with adverse effects such as prostration, weakness, and reduced food consumption . Lower doses have been well-tolerated and effective in reducing bacterial load without significant toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
Octenidine hydrochloride is not associated with specific metabolic pathways or target proteins but acts comprehensively by disrupting cell membranes . Its primary mode of action involves interaction with the lipid components of the membrane, leading to cell lysis . The compound’s stability and lack of specific metabolic targets contribute to its broad-spectrum antimicrobial activity and low potential for resistance development .
Transport and Distribution
Within cells and tissues, octenidine hydrochloride is transported and distributed primarily through passive diffusion. Its cationic nature facilitates binding to negatively charged cellular components, aiding in its accumulation at the site of action . The compound’s distribution is influenced by its interaction with membrane lipids, which enhances its localization to microbial cell membranes .
Subcellular Localization
Octenidine hydrochloride localizes primarily to the cell membrane, where it exerts its antimicrobial effects . The compound’s cationic nature allows it to target the negatively charged phospholipids in the membrane, leading to membrane disruption and cell lysis . This subcellular localization is critical for its efficacy as an antiseptic, as it ensures direct interaction with the microbial cell membrane .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del Clorhidrato de Octenidina implica la reacción de 1,10-dibromodecano con 4-octilopiridina para formar el compuesto intermedio, que luego se trata con ácido clorhídrico para producir Clorhidrato de Octenidina. Las condiciones de reacción típicamente incluyen calentamiento y el uso de solventes como el etanol .
Métodos de Producción Industrial: Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza del Clorhidrato de Octenidina. Un método mejorado implica reducir los costos de preparación y minimizar las impurezas generadas durante el proceso. Este método incluye el uso de catalizadores específicos y ambientes de reacción controlados para garantizar una producción de alta calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Clorhidrato de Octenidina se somete a varias reacciones químicas, incluyendo:
Oxidación: Puede oxidarse en condiciones específicas, aunque esta no es una reacción común para sus aplicaciones típicas.
Reducción: Las reacciones de reducción son menos comunes para el Clorhidrato de Octenidina.
Sustitución: Puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Reactivos y Condiciones Comunes:
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio.
Sustitución: Nucleófilos como el hidróxido de sodio en condiciones acuosas.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la sustitución puede resultar en diferentes compuestos de piridina sustituidos .
Comparación Con Compuestos Similares
Chlorhexidine: Another widely used antiseptic with a similar broad-spectrum antimicrobial activity.
Polyhexamethylene Biguanide (PHMB): Used in wound care and as a disinfectant.
Povidone-Iodine: Commonly used antiseptic with a different mechanism of action involving iodine release.
Uniqueness: Octenidine Hydrochloride is unique in its rapid action and lower effective concentration compared to chlorhexidine. It is also less expensive and has not shown resistance development, making it a preferred choice in many applications .
Propiedades
Número CAS |
70775-75-6 |
|---|---|
Fórmula molecular |
C36H63ClN4 |
Peso molecular |
587.4 g/mol |
Nombre IUPAC |
N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine;hydrochloride |
InChI |
InChI=1S/C36H62N4.ClH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;/h23-26,31-34H,3-22,27-30H2,1-2H3;1H |
Clave InChI |
YTALUUOUWAVHLK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.Cl.Cl |
SMILES canónico |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.Cl |
| 70775-75-6 | |
Números CAS relacionados |
71251-02-0 (Parent) |
Sinónimos |
N,N'-(1,10-decanediyldi-1-(4H)-pyridinyl-4-ylidene)bis-(1-octamine) dihydrochloride octeniderm octenidine octenidine hydrochloride Octenidol octenisept Win 41464-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


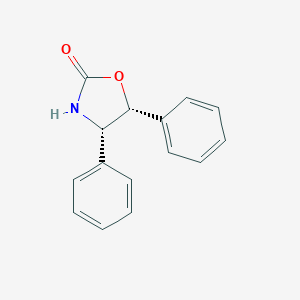


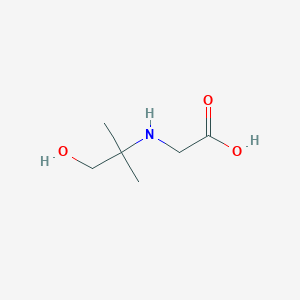
![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)
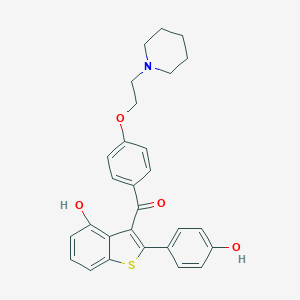

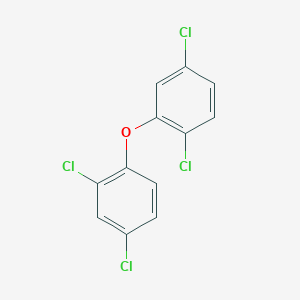
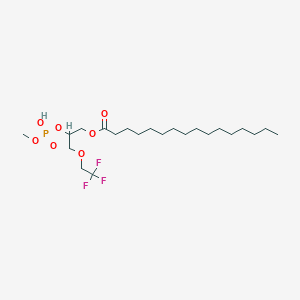
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)

